H-Glu(Otbu)-Allyl Ester HCl

Solid-Phase Peptide Synthesis Microwave-Assisted Chemistry Orthogonal Deprotection

H-Glu(OtBu)-Allyl Ester HCl (CAS 1214283-78-9), also known as L-glutamic acid γ-tert-butyl ester α-allyl ester hydrochloride, is an orthogonally protected L-glutamic acid derivative employed as a building block in solid-phase peptide synthesis (SPPS). This compound features dual protection: a tert-butyl (OtBu) ester at the γ-carboxyl and an allyl (OAllyl) ester at the α-carboxyl, enabling independent, selective deprotection under orthogonal conditions.

Molecular Formula C12H22ClNO4
Molecular Weight 279.76 g/mol
CAS No. 1214283-78-9
Cat. No. B3090841
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameH-Glu(Otbu)-Allyl Ester HCl
CAS1214283-78-9
Molecular FormulaC12H22ClNO4
Molecular Weight279.76 g/mol
Structural Identifiers
SMILESCC(C)(C)OC(=O)CCC(C(=O)OCC=C)N.Cl
InChIInChI=1S/C12H21NO4.ClH/c1-5-8-16-11(15)9(13)6-7-10(14)17-12(2,3)4;/h5,9H,1,6-8,13H2,2-4H3;1H/t9-;/m0./s1
InChIKeyKDXLQFSCMUQFLS-FVGYRXGTSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





H-Glu(OtBu)-Allyl Ester HCl (CAS 1214283-78-9): Orthogonally Protected Glutamic Acid for SPPS


H-Glu(OtBu)-Allyl Ester HCl (CAS 1214283-78-9), also known as L-glutamic acid γ-tert-butyl ester α-allyl ester hydrochloride, is an orthogonally protected L-glutamic acid derivative employed as a building block in solid-phase peptide synthesis (SPPS) . This compound features dual protection: a tert-butyl (OtBu) ester at the γ-carboxyl and an allyl (OAllyl) ester at the α-carboxyl, enabling independent, selective deprotection under orthogonal conditions [1]. Commercial availability is established with typical specifications of ≥99% purity (HPLC) and recommended long-term storage at -20°C [2].

Why H-Glu(OtBu)-Allyl Ester HCl Outperforms Generic Glu Analogs in Complex SPPS


Substituting H-Glu(OtBu)-Allyl Ester HCl with simpler analogs such as H-Glu(OMe)-OMe (dimethyl ester) or H-Glu(OtBu)-OH fails in complex peptide synthesis due to a fundamental lack of orthogonality [1]. The allyl ester group is uniquely orthogonal to both Fmoc (base-labile) and Boc/tBu (acid-labile) protecting groups, allowing for selective Pd(0)-mediated removal without affecting other protecting groups or the peptide backbone . In contrast, methyl or ethyl esters require harsher basic or nucleophilic deprotection conditions that can trigger aspartimide formation, epimerization, or premature Fmoc cleavage in sensitive sequences [1]. This orthogonal selectivity is not merely convenient; it is required for the on-resin synthesis of cyclic peptides, branched peptides, and side-chain conjugates where specific carboxyl group liberation is essential [2].

Quantitative Evidence: Selecting H-Glu(OtBu)-Allyl Ester HCl Over Comparators


Microwave-Assisted Allyl Deprotection: 10-Minute Completion vs. Traditional 30-Minute Protocols

The allyl ester protecting group on H-Glu(OtBu)-Allyl Ester HCl can be removed under microwave-assisted Pd(PPh₃)₄/phenylsilane conditions with substantially reduced reaction time compared to traditional room-temperature protocols. Wilson et al. demonstrated that using microwave irradiation at 38°C, two 5-minute deprotection cycles achieve complete allyl ester and Alloc removal, yielding >98% purity of the desired deprotected peptide [1]. In contrast, traditional room-temperature atmospheric deprotection protocols using identical Pd(PPh₃)₄ and phenylsilane reagents require two 30-minute cycles to achieve comparable removal, representing a 3-fold reduction in processing time [1]. Additionally, room-temperature protocols without microwave assistance under atmospheric conditions still require two 30-minute cycles [2]. This time efficiency is attributed to the rapid, uniform heating profile achievable with microwave irradiation, which accelerates the Pd(0)-mediated allyl transfer reaction without catalyst poisoning [1].

Solid-Phase Peptide Synthesis Microwave-Assisted Chemistry Orthogonal Deprotection

Commercial Purity Benchmark: ≥99% HPLC vs. Standard 95-98% Grade Amino Acid Derivatives

H-Glu(OtBu)-Allyl Ester HCl is commercially available with a minimum purity specification of 99% (HPLC), as verified by supplier Certificate of Analysis documentation from AKSci (Catalog No. 7148AH) . This purity grade exceeds the standard 95-98% specifications commonly encountered for generic protected amino acid derivatives in the peptide synthesis supply chain [1]. Higher initial purity reduces the introduction of deletion byproducts and unwanted side-reaction precursors into the growing peptide chain, which is particularly critical for sequences exceeding 15-20 residues where cumulative impurities can degrade crude product quality below the threshold for effective HPLC purification [1]. The hydrochloride salt form additionally provides enhanced stability during storage at -20°C compared to free-base analogs .

Peptide Synthesis Quality Control Procurement Specification

Validated in Plecanatide Synthesis: Glu(OtBu) Residue in FDA-Approved Drug Manufacturing

The Glu(OtBu) protected residue, which is the core structural motif of H-Glu(OtBu)-Allyl Ester HCl (specifically the γ-tert-butyl ester protection), is explicitly employed in the patented industrial-scale synthesis of plecanatide (Trulance®), an FDA-approved guanylate cyclase-C agonist for chronic idiopathic constipation and irritable bowel syndrome with constipation [1]. US Patent 12,162,957 B2 discloses a process wherein fragment A contains Fmoc-Asn(Trt)-Asp(OtBu)-Glu(OtBu)-Cys(Trt)-Glu(OtBu)-OH, demonstrating the use of Glu(OtBu)-containing building blocks in cGMP manufacturing of a commercial drug substance [1]. The OtBu protecting group provides acid-labile protection orthogonal to Fmoc-based SPPS, enabling clean global deprotection during the final TFA cleavage step [1]. In contrast, unprotected or singly protected Glu analogs would not provide the necessary orthogonal selectivity for this convergent fragment-coupling strategy [1].

Pharmaceutical Process Chemistry cGMP Manufacturing Peptide Drug Substance

Orthogonal Dual-Protection Strategy: Allyl/tBu vs. Single-Protection Glu Analogs for Cyclic Peptides

H-Glu(OtBu)-Allyl Ester HCl provides a dual-protection strategy that is essential for on-resin cyclization via lactam formation. In the automated synthesis of branched and lactam-stapled peptide variants, Glu(OAllyl) residues undergo Pd(0)-mediated orthogonal deprotection while other protecting groups (Fmoc, tBu, Boc, Trt) remain intact [1]. This selective exposure of the side-chain carboxyl group enables on-resin coupling with H-Ala-OtBu to generate branched variants, or simultaneous deprotection with Lys(Alloc) to enable lactam cyclization [1]. The resulting peptides, including HIV-1 antibody epitope gp41659-671 and Afamelanotide variants, were synthesized with crude purities ranging from 80% to 87% in 3-3.5 hours total synthesis time [1]. In contrast, singly protected Glu analogs (e.g., H-Glu(OtBu)-OH) lack the orthogonal handle required for selective side-chain functionalization without compromising the C-terminal carboxyl protection [2]. Similarly, bis-allyl protected Glu (H-Glu(OAll)-OAll) eliminates the acid-labile protection necessary for final global deprotection [2].

Cyclic Peptides Lactam Stapling Orthogonal Protection

Procurement Economics: Price Point Analysis of H-Glu(OtBu)-Allyl Ester HCl vs. Fmoc-Glu-OAll

H-Glu(OtBu)-Allyl Ester HCl (CAS 1214283-78-9) offers a procurement cost advantage over the Fmoc-protected analog Fmoc-Glu-OAll (CAS 144120-54-7) for applications where the Fmoc group is not required at the time of glutamic acid incorporation. At the 100 mg scale, H-Glu(OtBu)-Allyl Ester HCl is priced at approximately $132.00 [1], while Fmoc-Glu-OAll from comparable suppliers is priced at a premium due to the additional Fmoc protection and associated manufacturing complexity . For researchers employing Boc-chemistry SPPS or solution-phase fragment synthesis where Fmoc protection is unnecessary, selecting the Fmoc-free derivative eliminates the cost of an extraneous protecting group and the additional piperidine deprotection step [1]. This cost differential becomes more pronounced at larger scales (grams to kilograms), making H-Glu(OtBu)-Allyl Ester HCl the economically rational choice for applications not requiring N-terminal Fmoc protection .

Cost Efficiency Procurement Optimization Building Block Selection

Optimal Use Cases for H-Glu(OtBu)-Allyl Ester HCl in Peptide Research and Manufacturing


On-Resin Synthesis of Lactam-Bridged Cyclic Peptides

H-Glu(OtBu)-Allyl Ester HCl is ideally suited for the on-resin synthesis of lactam-bridged cyclic peptides via Fmoc-SPPS. The allyl ester serves as the orthogonal carboxyl protecting group, enabling selective Pd(PPh₃)₄-mediated deprotection while the γ-OtBu ester and other acid-labile side-chain protections remain intact [1]. Following allyl deprotection (10 minutes under microwave conditions) [2], the exposed side-chain carboxyl can be coupled with a deprotected Lys(Alloc) ε-amine to form the lactam bridge directly on the resin. This approach has been validated in the automated synthesis of lactam-stapled HIV-1 gp41659-671 and Afamelanotide variants, achieving 80-87% crude purities [1].

Convergent Fragment Coupling in Pharmaceutical Process Chemistry

The γ-OtBu protection motif of H-Glu(OtBu)-Allyl Ester HCl provides acid-labile protection that is compatible with Fmoc-SPPS fragment coupling strategies used in cGMP pharmaceutical manufacturing. The Glu(OtBu) residue is explicitly employed in the synthesis of plecanatide (Trulance®), where fragments containing Glu(OtBu) are coupled to resin-bound peptides followed by global TFA deprotection [3]. This validated use case establishes the compound as a building block with documented regulatory precedence, reducing the procurement risk for peptide drug development programs.

Microwave-Accelerated High-Throughput Peptide Synthesis

For laboratories utilizing automated microwave peptide synthesizers (e.g., CEM Liberty Blue), H-Glu(OtBu)-Allyl Ester HCl is an optimal choice due to the demonstrated compatibility of allyl ester deprotection with microwave acceleration. The Wilson et al. protocol achieves complete allyl removal in two 5-minute cycles at 38°C under atmospheric conditions, a 6-fold reduction in processing time compared to traditional 60-minute room-temperature protocols [2]. This time savings scales linearly with the number of allyl-containing residues in the sequence, making this compound particularly advantageous for high-throughput peptide synthesis workflows where total cycle time directly impacts productivity [2].

Solution-Phase Peptide Fragment Synthesis (Boc Chemistry)

H-Glu(OtBu)-Allyl Ester HCl is the appropriate building block for solution-phase peptide fragment synthesis employing Boc-chemistry protection strategies. Unlike Fmoc-Glu-OAll analogs, this compound lacks an N-terminal Fmoc group, making it directly compatible with Boc-based protection schemes without requiring an extraneous deprotection step . The hydrochloride salt form provides enhanced handling stability during solution-phase reactions compared to free-base derivatives. Procurement at 99% purity grade minimizes the introduction of impurities that could compromise fragment coupling yields in convergent synthesis strategies .

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